molecular formula C7H14O B14284119 2-Hexene, 6-methoxy-, (2E)- CAS No. 134777-60-9

2-Hexene, 6-methoxy-, (2E)-

Cat. No.: B14284119
CAS No.: 134777-60-9
M. Wt: 114.19 g/mol
InChI Key: LNDGSLSBOSCHMP-UHFFFAOYSA-N
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Description

2-Hexene, 6-methoxy-, (2E)- is an organic compound with the molecular formula C7H14O It is a type of alkene, characterized by the presence of a double bond between two carbon atoms The (2E) notation indicates the configuration of the double bond, with the substituents on opposite sides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexene, 6-methoxy-, (2E)- can be achieved through various methods. One common approach involves the reaction of 6-methoxy-1-hexanol with a dehydrating agent to form the desired alkene. Another method includes the use of Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene.

Industrial Production Methods

In an industrial setting, the production of 2-Hexene, 6-methoxy-, (2E)- may involve catalytic processes. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation of 6-methoxy-1-hexyne to form the desired product. The reaction conditions typically include elevated temperatures and pressures to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hexene, 6-methoxy-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.

    Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas and a metal catalyst, converting the alkene to an alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: MCPBA in a nonaqueous solvent like chloroform or acetone.

    Reduction: Hydrogen gas with palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Hexane derivatives.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

2-Hexene, 6-methoxy-, (2E)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hexene, 6-methoxy-, (2E)- involves its interaction with various molecular targets. The double bond in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

2-Hexene, 6-methoxy-, (2E)- can be compared with other similar compounds such as:

    2-Hexene, (E)-: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2-Hexene, 6-methoxy-, (2Z)-: The (2Z) isomer has the substituents on the same side of the double bond, leading to different stereochemical properties.

    6-Methoxy-1-hexene: The double bond is located at a different position, resulting in different reactivity and applications.

The uniqueness of 2-Hexene, 6-methoxy-, (2E)- lies in its specific configuration and functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

134777-60-9

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

6-methoxyhex-2-ene

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3-4H,5-7H2,1-2H3

InChI Key

LNDGSLSBOSCHMP-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCOC

Origin of Product

United States

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